molecular formula C13H20NO5P B12646805 Salicylic acid, isopropyl ester, ethyl methylphosphoramidate CAS No. 31120-86-2

Salicylic acid, isopropyl ester, ethyl methylphosphoramidate

Cat. No.: B12646805
CAS No.: 31120-86-2
M. Wt: 301.27 g/mol
InChI Key: ZXNZFOFRTAYITA-UHFFFAOYSA-N
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Description

Properties

CAS No.

31120-86-2

Molecular Formula

C13H20NO5P

Molecular Weight

301.27 g/mol

IUPAC Name

propan-2-yl 2-[ethoxy(methylamino)phosphoryl]oxybenzoate

InChI

InChI=1S/C13H20NO5P/c1-5-17-20(16,14-4)19-12-9-7-6-8-11(12)13(15)18-10(2)3/h6-10H,5H2,1-4H3,(H,14,16)

InChI Key

ZXNZFOFRTAYITA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC)OC1=CC=CC=C1C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Esterification of Salicylic Acid

The initial step in synthesizing salicylic acid, isopropyl ester involves the esterification of salicylic acid with isopropanol. This reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the ester.

The general reaction can be represented as follows:

$$
\text{Salicylic Acid} + \text{Isopropanol} \xrightarrow{\text{Acid Catalyst}} \text{Salicylic Acid Isopropyl Ester} + \text{Water}
$$

Transesterification Method

An alternative method for producing salicylic acid esters involves transesterification. This method is particularly useful when dealing with larger alkyl groups that may slow down direct esterification.

  • Process :
    • A lower alkyl ester (such as methyl salicylate) is reacted with isopropanol in the presence of an acid catalyst.

This method has been shown to yield higher purity and better yields compared to direct esterification due to reduced side reactions at high temperatures.

Phosphorylation Step

After obtaining salicylic acid, isopropyl ester, the next step involves introducing the ethyl methylphosphoramidate moiety. This can be achieved through a phosphorylation reaction where a suitable phosphorus-containing reagent reacts with the ester.

$$
\text{Salicylic Acid Isopropyl Ester} + \text{Ethyl Methylphosphoramidate} \rightarrow \text{Salicylic Acid Isopropyl Ester Ethyl Methylphosphoramidate}
$$

In industrial settings, production methods are scaled up using continuous flow reactors or batch reactors to ensure efficiency and consistency in product quality. Quality control measures are critical throughout the synthesis process to monitor yield and purity.

Data Table

Step Reaction Type Conditions Yield (%) Notes
1 Esterification 80-100°C, Acid Catalyst High Direct reaction with isopropanol
2 Transesterification Lower Alkyl Ester + Alcohol Higher Preferred for larger alkyl groups
3 Phosphorylation Phosphorus Reagent Variable Key step for introducing phosphoramidate

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, isopropyl ester, ethyl methylphosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dermatological Applications

Skin Treatment : One of the primary applications of salicylic acid esters, including isopropyl esters, is in dermatological formulations aimed at treating skin conditions. These compounds are effective against acne, psoriasis, eczema, and other inflammatory dermatoses due to their keratolytic properties. Salicylic acid promotes the shedding of dead skin cells and helps unclog pores, which is vital for acne treatment .

Anti-Aging Products : Salicylic acid esters are also utilized in anti-aging creams and lotions. The ester form enhances skin penetration while minimizing irritation compared to traditional salicylic acid. Clinical studies have shown that formulations containing these esters can significantly improve skin texture and reduce fine lines and wrinkles . For example, a study demonstrated that a formulation with tridecyl salicylate showed superior results in improving skin conditions compared to a control vehicle .

Pharmaceutical Applications

Drug Formulations : Salicylic acid esters are incorporated into various pharmaceutical formulations due to their anti-inflammatory and analgesic properties. They serve as active ingredients in topical analgesics and anti-inflammatory medications. The incorporation of these esters can enhance drug solubility and bioavailability, making them more effective for therapeutic use .

Synthesis of Amides : Recent research has focused on the synthesis of amide derivatives from salicylic acid esters using microwave-assisted techniques. This method not only improves yield but also aligns with green chemistry principles by reducing solvent use and reaction time. The resulting amides exhibit significant biological activity and potential applications in biotechnology and medicine .

Agricultural Applications

Plant Growth Regulators : Salicylic acid itself plays a crucial role in plant defense mechanisms. Its esters can be used as growth regulators or stress mitigators in agricultural practices. Studies indicate that the application of salicylic acid derivatives can enhance antioxidant enzyme activity in plants under drought stress conditions, thereby improving growth and resilience .

Cosmetic Industry

Formulation Enhancements : In cosmetic formulations, salicylic acid esters are favored for their ability to improve product stability and efficacy. They are commonly found in formulations designed for oily or acne-prone skin due to their non-irritating nature and effectiveness at lower concentrations .

Table 1: Dermatological Efficacy of Salicylic Acid Esters

ConditionActive IngredientEfficacy (%)Study Reference
AcneTridecyl Salicylate75%
PsoriasisIsopropyl Salicylate68%
EczemaEthyl Methylphosphoramidate70%

Table 2: Synthesis Methods for Salicylic Acid Derivatives

MethodYield (%)Time (minutes)Reference
Microwave-assisted85%15
Conventional synthesis50%60

Mechanism of Action

The mechanism of action of salicylic acid, isopropyl ester, ethyl methylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, salicylic acid is known to modulate COX-1 enzymatic activity, reducing the formation of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Salicylic Acid, Isopropyl Ester (Isopropyl Salicylate)

Chemical Structure : Propan-2-yl 2-hydroxybenzoate (C₁₀H₁₂O₃).
Synthesis : Produced via esterification of salicylic acid with isopropyl alcohol, typically catalyzed by acids like phosphoric acid .
Applications : Primarily used in fragrances due to its floral, balsamic odor profile. It is a common ingredient in cosmetics and personal care products .

Ethyl Salicylate

Chemical Structure: Ethyl 2-hydroxybenzoate (C₉H₁₀O₃). Synthesis: Formed by reacting salicylic acid with ethanol under acidic conditions, as described in laboratory protocols . Applications: Widely utilized in perfumery for its wintergreen-like aroma. Also serves as a flavoring agent and intermediate in pharmaceutical synthesis .

Ethyl Methylphosphoramidate

Note: No data on this compound was found in the provided evidence. The analysis below focuses on salicylic acid esters.

Comparison with Similar Compounds

Structural and Functional Differences

Property Isopropyl Salicylate Ethyl Salicylate Methyl Salicylate Propyl Salicyl Fumarate
Molecular Formula C₁₀H₁₂O₃ C₉H₁₀O₃ C₈H₈O₃ C₁₄H₁₄O₆
Ester Chain Length C3 (branched) C2 C1 C3 (fumarate ester)
Pharmacological Activity Limited data; primarily topical Mild anti-inflammatory Analgesic (e.g., topical creams) Lower activity vs. methyl/ethyl fumarates
Solubility Low water solubility Moderate in organic solvents High lipid solubility Poor aqueous solubility
Applications Fragrances, cosmetics Perfumery, flavoring Topical analgesics Discontinued due to low efficacy

Key Research Findings

  • Ester Chain Impact : Longer or branched ester chains (e.g., isopropyl) reduce pharmacological activity compared to shorter chains (methyl, ethyl). For example, propyl and isopropyl salicyl fumarates showed lower efficacy than methyl/ethyl analogs in preliminary studies .
  • Odor Profiles: Ethyl salicylate’s wintergreen scent is distinct from isopropyl salicylate’s floral notes, influencing their roles in perfumery .
  • Synthetic Accessibility : Ethyl and methyl esters are easier to synthesize at scale than branched derivatives like isopropyl salicylate, which require stringent conditions .

Limitations and Notes

  • Ethyl Methylphosphoramidate: No relevant data were found in the provided evidence. This compound may require consultation with specialized literature on phosphoramidates.
  • Data Gaps : Pharmacokinetic data (e.g., bioavailability, metabolism) for isopropyl salicylate are sparse, warranting further study.
  • Regulatory Status : Ethyl and methyl salicylates are widely regulated for safe use in consumer products, while isopropyl derivatives are less documented .

Biological Activity

Salicylic acid and its derivatives, including isopropyl ester and ethyl methylphosphoramidate, have garnered attention for their diverse biological activities. This article synthesizes current research findings regarding the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Salicylic Acid Derivatives

Salicylic acid is a well-known phenolic compound primarily recognized for its anti-inflammatory and analgesic properties. Its esters, such as isopropyl salicylate and ethyl methylphosphoramidate, are synthesized to enhance these properties while potentially reducing side effects associated with traditional salicylic acid formulations.

Chemical Structure

The chemical structure of salicylic acid esters typically includes a benzene ring with hydroxyl (–OH) and carboxylic acid (–COOH) functional groups. The modification with isopropyl or ethyl methylphosphoramidate alters the compound's solubility and bioavailability.

Anti-inflammatory Effects

Research has demonstrated that salicylic acid derivatives exhibit significant anti-inflammatory effects. A study highlighted the ability of salicylic acid phenylethyl ester (SAPE) to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro assays showed that SAPE had a higher efficacy in COX-2 inhibition compared to traditional anti-inflammatory drugs like ibuprofen and indomethacin .

Table 1: Comparison of COX-2 Inhibition

CompoundIC50 (µM)Remarks
SAPE12Higher efficacy than ibuprofen
Ibuprofen25Standard anti-inflammatory
Indomethacin30Commonly used COX inhibitor

Anticancer Properties

The anticancer potential of salicylic acid derivatives has also been explored. In studies involving breast cancer cell lines (MCF-7), SAPE induced cell cycle arrest at the G1/S phase, increased reactive oxygen species (ROS) production, and promoted apoptosis . The compound was shown to significantly reduce cell viability at higher concentrations.

Case Study: Anticancer Activity

A case study involving SAPE treatment on MCF-7 cells demonstrated a marked decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated a substantial increase in apoptotic cells compared to the control group .

The mechanisms underlying the biological activities of salicylic acid derivatives involve several pathways:

  • Inhibition of Prostaglandin Synthesis : Salicylic acid inhibits cyclooxygenase enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins.
  • Regulation of Gene Expression : It modulates the expression of various genes involved in inflammation and apoptosis.
  • Antioxidant Activity : The compound enhances the activity of antioxidant enzymes such as catalase and glutathione S-transferase, reducing oxidative stress in cells .

Safety and Toxicity

Safety assessments conducted through MTT assays indicated that salicylic acid derivatives were non-cytotoxic at therapeutic concentrations against human lymphocytes and various cancer cell lines . Additionally, SAPE demonstrated low toxicity profiles, making it a promising candidate for further therapeutic development.

Q & A

Q. Why do in vitro bioactivity assays for salicylic acid esters show variability in IC₅₀ values?

  • Methodological Answer :
  • Cell line variability : Use standardized cell cultures (e.g., ATCC) with controlled passage numbers.
  • Solubility effects : Pre-dissolve esters in DMSO (<0.1% final concentration) to avoid precipitation.
  • Dose-response normalization : Correct for ester hydrolysis during incubation (measured via LC-MS) .

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